![molecular formula C13H16N6 B2937135 N-(4,6-Dimethylpyrimidin-2-yl)-N'-(pyridin-3-ylmethyl)guanidine CAS No. 675153-67-0](/img/structure/B2937135.png)
N-(4,6-Dimethylpyrimidin-2-yl)-N'-(pyridin-3-ylmethyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,6-Dimethylpyrimidin-2-yl)-N'-(pyridin-3-ylmethyl)guanidine, also known as compound 17, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. The compound has shown promising results in preclinical studies and has been identified as a potent inhibitor of several kinases.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of pyrimidine derivatives, including those similar to N-(4,6-Dimethylpyrimidin-2-yl)-N'-(pyridin-3-ylmethyl)guanidine, showcases the chemical’s utility in creating novel compounds with potential biological significance. For instance, the synthesis of self-complementary betainic guanine model compounds involves reactions of dimethylamino pyridine and guanidine derivatives, indicating the role of pyrimidine in mimicking biologically important guanines in RNA (SchmidtAndreas & KindermannMarkus Karl, 2001). Additionally, the creation of novel heterocyclic compounds containing a sulfonamido moiety, through the reaction of pyrimidine derivatives, highlights their application in developing antibacterial agents (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Coordination Chemistry and Metal Complexes
Research on metal complexes of pyrimidine-derived ligands, including those related to N-(4,6-Dimethylpyrimidin-2-yl)-N'-(pyridin-3-ylmethyl)guanidine, reveals the compound's significance in coordination chemistry. Studies have reported the synthesis and characterisation of nickel(II) complexes with guanidino pyrimidines, demonstrating the potential ligands' biological interest due to their coordinating properties (N. Saha, D. Mukherjee, 1984).
Molecular Design and Drug Development
While excluding drug use and side effects, it's noteworthy to mention the role of pyrimidine derivatives in the molecular design for drug development. The design of nonnatural deoxyribonucleosides for recognizing GC base pairs in oligonucleotide-directed triple helix formation involves pyrimidine analogs, underlining the importance of these compounds in therapeutic applications (J. Koh, P. Dervan, 1992).
properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-2-(pyridin-3-ylmethyl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6/c1-9-6-10(2)18-13(17-9)19-12(14)16-8-11-4-3-5-15-7-11/h3-7H,8H2,1-2H3,(H3,14,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHGKNJGBICAKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCC2=CN=CC=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-Dimethylpyrimidin-2-yl)-N'-(pyridin-3-ylmethyl)guanidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.